molecular formula C16H21N3O2 B2552329 3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine CAS No. 2034477-52-4

3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine

Cat. No.: B2552329
CAS No.: 2034477-52-4
M. Wt: 287.363
InChI Key: BCQYWPOOIIELOC-UHFFFAOYSA-N
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Description

3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridazine ring substituted with a cyclohexene carbonyl group and a pyrrolidine moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclohexene Carbonyl Group: This step involves the addition of the cyclohexene moiety to the pyridazine ring, often using reagents like cyclohexene and a suitable catalyst.

    Attachment of the Pyrrolidine Group: The final step involves the coupling of the pyrrolidine group to the intermediate compound, which may require specific reagents and conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

Uniqueness

3-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-7-8-15(18-17-12)21-14-9-10-19(11-14)16(20)13-5-3-2-4-6-13/h2-3,7-8,13-14H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQYWPOOIIELOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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